molecular formula C11H9F5O2S B14056823 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14056823
M. Wt: 300.25 g/mol
InChI Key: KILXGKGHMVKRLU-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethoxy and trifluoromethylthio groups) is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and coupling reactions.

    Attachment of the propan-2-one moiety: The propan-2-one group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the substituted phenyl ring in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds, depending on the reagents used.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.

    1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)butan-2-one: Similar structure but with a butan-2-one group instead of propan-2-one.

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O2S/c1-6(17)4-7-5-8(18-10(12)13)2-3-9(7)19-11(14,15)16/h2-3,5,10H,4H2,1H3

InChI Key

KILXGKGHMVKRLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)F)SC(F)(F)F

Origin of Product

United States

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